molecular formula C16H15N5O B1667529 BIT-225 CAS No. 917909-71-8

BIT-225

Cat. No.: B1667529
CAS No.: 917909-71-8
M. Wt: 293.32 g/mol
InChI Key: WVROWPPEIMRGAB-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

The synthetic route for BIT225 involves the formation of the naphthamide core structure, followed by the introduction of the pyrazole moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound. Industrial production methods for BIT225 would likely involve scaling up these synthetic routes to produce the compound in larger quantities, ensuring purity and consistency through rigorous quality control measures .

Chemical Reactions Analysis

BIT225 undergoes various chemical reactions, including:

    Oxidation: BIT225 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: BIT225 can participate in substitution reactions, where specific functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

BIT225 has shown promise in several scientific research applications:

Comparison with Similar Compounds

BIT225 is unique in its mechanism of action compared to other antiviral drugs. Similar compounds include:

    Amantadine: An antiviral drug that inhibits the M2 ion channel of influenza A virus.

    Rimantadine: Similar to amantadine, it also targets the M2 ion channel of influenza A virus.

    Hexamethylene amiloride: An inhibitor of the E protein ion channel in coronaviruses.

Properties

IUPAC Name

N-(diaminomethylidene)-5-(1-methylpyrazol-4-yl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-21-9-12(8-19-21)13-4-2-3-10-7-11(5-6-14(10)13)15(22)20-16(17)18/h2-9H,1H3,(H4,17,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVROWPPEIMRGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC3=C2C=CC(=C3)C(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031931
Record name BIT225
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917909-71-8
Record name N-(Aminoiminomethyl)-5-(1-methyl-1H-pyrazol-4-yl)-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917909-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BIT-225
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917909718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIT225
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIT-225
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9C27TI12U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of BIT225 and how does it exert its antiviral effect?

A1: BIT225 primarily targets the viral protein Vpu, found in HIV-1. Vpu typically forms ion channels that facilitate viral release from infected cells. BIT225 acts by blocking the ion channel activity of Vpu, thereby inhibiting the release of mature HIV-1 virions from infected macrophages []. This mechanism of action makes BIT225 particularly interesting, as it targets a late stage in the viral life cycle, potentially impacting viral dissemination and the establishment of viral reservoirs.

Q2: Beyond HIV-1, are there other viruses susceptible to BIT225?

A2: Research suggests that BIT225 exhibits broad-spectrum antiviral activity. It has shown efficacy against various strains of SARS-CoV-2, inhibiting the ion channel activity of the viral E protein, another viroporin []. This broader antiviral activity makes BIT225 a promising candidate for further development against multiple viral threats.

Q3: What is the evidence supporting the antiviral activity of BIT225 in cellular models?

A3: In vitro studies demonstrate potent antiviral activity of BIT225. It significantly reduces HIV-1 release in both acutely and chronically infected macrophages []. Importantly, BIT225 also hinders HIV-1 transfer from monocyte-derived dendritic cells (MDDCs) to activated CD4+ T cells [], suggesting an impact on viral dissemination. Additionally, it effectively reduces viral load and infectivity in SARS-CoV-2 infected cells [].

Q4: Has the efficacy of BIT225 been demonstrated in animal models of viral infection?

A4: Yes, BIT225 has shown remarkable efficacy in a mouse model of severe SARS-CoV-2 infection. When administered orally, BIT225 completely prevented body weight loss and mortality in infected mice, even when treatment commenced after infection []. These findings highlight its potential as a therapeutic intervention for COVID-19.

Q5: Are there any clinical trial data available for BIT225?

A5: Clinical trials have been conducted to assess BIT225's safety, pharmacokinetics, and antiviral activity in HIV-1 infected individuals. A Phase 1b/2a study demonstrated that BIT225 is generally safe and well-tolerated [, ]. While the trial primarily focused on safety and pharmacokinetics, it provided preliminary evidence of BIT225's ability to reduce HIV-1 viral load, particularly within the monocyte reservoir [].

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